In-Depth Technical Guide to Einecs 270-171-6: A Core Substance in Research and Development
In-Depth Technical Guide to Einecs 270-171-6: A Core Substance in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of the chemical substance identified by Einecs number 270-171-6. This substance is chemically defined as the reaction products of octadecanoic acid with 2-[(2-aminoethyl)amino]ethanol. It belongs to the class of amidoamines, which are known for their surfactant properties and are utilized in various industrial and commercial applications, including as cleaning agents. This document collates available data on its chemical and physical properties, toxicological profile, and relevant experimental protocols.
Core Properties and Identification
The substance Einecs 270-171-6 is a complex reaction mixture, which is reflected in its UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) status under some regulatory frameworks.
| Identifier | Value |
| Einecs Number | 270-171-6 |
| Chemical Name | Octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol |
| CAS Number | 68815-50-9 |
| Molecular Formula | C18H36O2.C4H12N2O |
| Molecular Weight | 388.63 g/mol |
Physicochemical Properties
| Property | Value |
| Physical State | Liquid[1] |
| Solubility | Expected to have surfactant properties, indicating some solubility in both aqueous and organic media. |
| Vapor Pressure | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
Toxicological Profile
The primary hazards associated with Einecs 270-171-6 are skin and eye irritation.
| Hazard Class | GHS Classification |
| Skin Irritation | Category 2[1] |
| Eye Irritation | Category 1 (Serious eye damage) / Category 2 (Eye irritation)[1] |
Mechanism of Irritation
Amidoamine surfactants, as a class, are known to interact with the stratum corneum of the skin. Their mechanism of irritation is believed to involve the disruption of the lipid bilayer and interaction with skin proteins, leading to increased transepidermal water loss and the penetration of the substance into deeper skin layers. This can trigger an inflammatory response, resulting in erythema (redness) and edema (swelling).[2][3]
Signaling Pathways
Specific signaling pathways directly modulated by Einecs 270-171-6 have not been elucidated in the available scientific literature. However, as surface-active agents, amidoamine surfactants can interact with cell membranes. This interaction can lead to changes in membrane fluidity and permeability, which may, in turn, affect various cellular signaling processes that are dependent on membrane integrity and the function of membrane-bound proteins.[4][5][6][7] It is plausible that the irritant effects of this substance are mediated by the activation of inflammatory signaling pathways in skin cells, such as the release of cytokines and other inflammatory mediators, as a response to cellular stress caused by membrane disruption.
Hypothesized mechanism of irritation for amidoamine surfactants.
Experimental Protocols
Detailed experimental protocols for the synthesis, analysis, and toxicological testing of Einecs 270-171-6 are provided below. These are based on established methodologies for similar substances.
Synthesis of Octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol
This protocol describes a general procedure for the amidation of a fatty acid with an aminoalcohol.
General workflow for the synthesis of fatty acid amidoamines.
Methodology:
-
Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a nitrogen inlet, charge octadecanoic acid and 2-[(2-aminoethyl)amino]ethanol in a desired molar ratio (typically with a slight excess of the amine).[8]
-
Reaction Conditions: Heat the mixture under a nitrogen blanket to a temperature of 130-160°C. The reaction is a condensation reaction that forms an amide linkage and releases water.[8]
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value drops below a predetermined level (e.g., < 2 mgKOH/g).[8]
-
Purification: Once the reaction is complete, the product can be purified to remove any unreacted starting materials or byproducts. This may involve vacuum distillation.[9]
Toxicological Testing: Acute Dermal Irritation (based on OECD Guideline 404)
This protocol outlines the steps for assessing the dermal irritation potential of the substance.[10][11][12][13][14]
Workflow for Acute Dermal Irritation Testing (OECD 404).
Methodology:
-
Animal Model: The albino rabbit is the recommended model.[14]
-
Test Substance Application: Apply 0.5 mL of the undiluted liquid substance to a small area (approximately 6 cm²) of the clipped, intact skin.
-
Exposure: Cover the application site with a gauze patch and secure it with tape for a 4-hour exposure period.
-
Observation: After 4 hours, remove the patch and wash the area to remove any residual test substance. Observe and score for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[11]
-
Scoring: Use a standardized scoring system (e.g., Draize scale) to grade the severity of the skin reactions.
-
Classification: The substance is classified based on the mean scores for erythema and edema.
Toxicological Testing: Acute Eye Irritation (based on OECD Guideline 405)
This protocol describes the procedure for evaluating the potential of a substance to cause eye irritation or damage.[15][16][17][18]
Workflow for Acute Eye Irritation Testing (OECD 405).
Methodology:
-
Animal Model: The albino rabbit is the recommended model.
-
Test Substance Instillation: Gently pull the lower eyelid away from the eyeball to form a cup and instill 0.1 mL of the liquid substance into the conjunctival sac. The other eye serves as a control.
-
Observation: Examine the treated eye for ocular reactions at 1, 24, 48, and 72 hours after instillation.
-
Scoring: Score the degree of corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) using a standardized scoring system.
-
Classification: The substance is classified based on the severity and persistence of the ocular lesions.
Analytical Methods for Amidoamine Surfactants
A variety of analytical techniques can be employed to characterize and quantify amidoamine surfactants.
Methodology:
-
Titration: Nonaqueous titration can be used to determine the free amine and/or free carboxylic acid content, which is useful for monitoring the synthesis reaction and for quality control.[19]
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture. A reverse-phase C18 column is often suitable.[20][21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile components or after derivatization, GC-MS can provide detailed structural information and quantification.[19]
-
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the amide and hydroxyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the compound.
-
Conclusion
Einecs 270-171-6, the reaction product of octadecanoic acid and 2-[(2-aminoethyl)amino]ethanol, is an amidoamine surfactant with applications as a cleaning agent. Its primary toxicological concerns are skin and eye irritation. While specific quantitative data for this substance are limited, this guide provides a framework for its synthesis, analysis, and toxicological evaluation based on established methods for similar compounds. Further research is warranted to fully characterize its physicochemical properties and to elucidate its specific interactions with biological systems, including its effects on cellular signaling pathways.
References
- 1. Octadecanoic acid, reaction products with 2-((2-aminoethyl)amino)ethanol and urea | C23H52N4O4 | CID 163228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biosurfactants and surfactants interacting with membranes and proteins: Same but different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the Effects of Surfactants on Extracellular Polymeric Substances [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Intestinal surfactant permeation enhancers and their interaction with enterocyte cell membranes in a mucosal explant system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102093240A - Synthesis method of fatty acid monoethanal acid amide - Google Patents [patents.google.com]
- 9. organic chemistry - How do you Synthesise a Fatty Acid Amide? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. nucro-technics.com [nucro-technics.com]
- 13. episkin.com [episkin.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. nucro-technics.com [nucro-technics.com]
- 19. WO2019028198A1 - Amidoamine synthesis, methods to track the reaction process - Google Patents [patents.google.com]
- 20. CN106770762B - The detection method of free amine content in fattyamidopropyl betaine - Google Patents [patents.google.com]
- 21. DSpace [helda.helsinki.fi]
